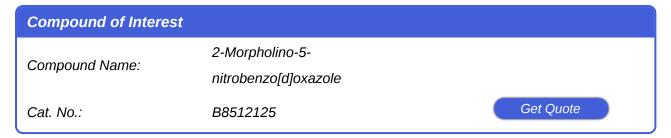


Spectral Analysis of 2-Morpholino-5nitrobenzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for **2-Morpholino-5-nitrobenzo[d]oxazole**. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes data from structurally related analogs to forecast the ¹H and ¹³C NMR chemical shifts. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working with benzoxazole derivatives.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for **2-Morpholino-5-nitrobenzo[d]oxazole** are summarized below. These predictions are based on the known spectral data of 2-morpholinobenzo[d]oxazole and the established effects of a nitro group substituent on the chemical shifts of a benzene ring. The electron-withdrawing nature of the nitro group is expected to cause a downfield shift (higher ppm) for the protons and carbons on the benzoxazole ring system, particularly those in close proximity.

Table 1: Predicted ¹H NMR Spectral Data for **2-Morpholino-5-nitrobenzo[d]oxazole**



Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	~8.5 - 8.7	d	~2.0 - 2.5
H-6	~8.2 - 8.4	dd	~9.0 - 9.5, 2.0 - 2.5
H-7	~7.6 - 7.8	d	~9.0 - 9.5
Morpholino (-CH2-N)	~3.8 - 4.0	t	~4.5 - 5.0
Morpholino (-CH ₂ -O)	~3.7 - 3.9	t	~4.5 - 5.0

Table 2: Predicted ¹³C NMR Spectral Data for **2-Morpholino-5-nitrobenzo[d]oxazole**

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	~160 - 165
C-3a	~150 - 155
C-4	~118 - 122
C-5	~145 - 150
C-6	~115 - 120
C-7	~110 - 115
C-7a	~140 - 145
Morpholino (-CH ₂ -N)	~45 - 50
Morpholino (-CH ₂ -O)	~65 - 70

Experimental Protocols

The following are detailed methodologies for acquiring NMR spectra of small organic molecules like **2-Morpholino-5-nitrobenzo[d]oxazole**.

Sample Preparation



- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
 Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆). For compounds with limited solubility,
 DMSO-d₆ is often a good starting point.
- Sample Concentration: Weigh approximately 5-10 mg of the solid **2-Morpholino-5-nitrobenzo[d]oxazole** and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm
 NMR tube. Ensure the sample height is at least 4 cm.
- Capping and Labeling: Cap the NMR tube securely and label it clearly with the compound name and solvent.

NMR Data Acquisition

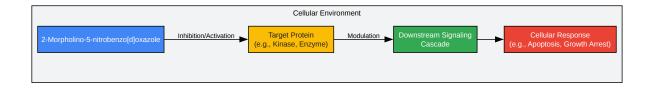
- Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal resolution and sensitivity.[1]
- Shimming: Before data acquisition, perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Collect a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to several thousand) is required to obtain a good signal-to-noise ratio.
- 2D NMR Experiments (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Potential Biological Signaling and Experimental Workflow

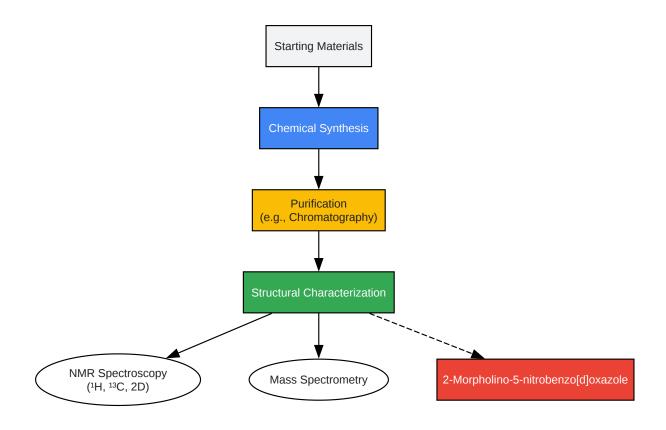
Nitro-substituted benzoxazoles have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The nitro group can be a key pharmacophore, and its presence often imparts specific biological functions. The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a bioactive benzoxazole derivative and a general workflow for its synthesis and characterization.





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Caption: Hypothetical signaling pathway modulated by a benzoxazole derivative.



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References

- 1. 5-Nitrobenzoxazole | C7H4N2O3 | CID 1482180 PubChem [pubchem.ncbi.nlm.nih.gov]
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